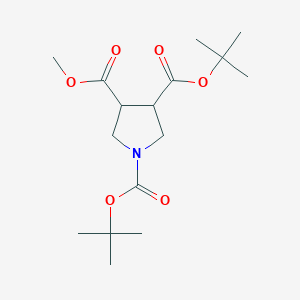
3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Drug Metabolism 3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile, due to its structural and chemical properties, might have potential applications in the realm of drug metabolism and as a chemical inhibitor, especially in studies focused on the cytochrome P450 (CYP) isoforms. These enzymes are crucial for metabolizing various drugs, and understanding inhibitors can help in predicting drug-drug interactions (DDIs). Selective chemical inhibitors are essential tools for identifying the contribution of various CYP isoforms to drug metabolism, thereby aiding in the prediction and management of DDIs in clinical settings (Khojasteh et al., 2011).
Neurotransmitter Regulation and CNS Effects Compounds with similar structural characteristics to 3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile have been explored for their role in neurotransmitter regulation and central nervous system (CNS) effects. For example, studies on Histidyl-proline diketopiperazine (cyclo(His-Pro)) have shown it to influence various CNS-related functions, suggesting potential research avenues for related compounds in understanding neurological pathways and disorders (Peterkofsky et al., 1982).
Lipid Bilayer Interaction and Anesthetic Effects The interaction with lipid bilayers and potential anesthetic effects is another area of interest. Research on the structure of lipid bilayers and the effects of general anaesthetics could provide insights into how similar compounds may interact with cellular membranes and influence membrane dynamics, possibly offering a pathway to novel anesthetic agents or understanding their mechanisms of action (Franks & Lieb, 1979).
Oxyfunctionalization and Organic Synthesis The role of compounds like 3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile in oxyfunctionalization and organic synthesis, especially related to the activation and transformation of cyclopropane derivatives, is significant. Such processes are crucial for developing synthetic methodologies that are more efficient, selective, and environmentally friendly, highlighting the compound's potential in advancing organic synthesis (Sedenkova et al., 2018).
Propiedades
IUPAC Name |
3-(4-cyclopentylpiperazin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-6-5-12(16)15-9-7-14(8-10-15)11-3-1-2-4-11/h11H,1-5,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKNKLVDUDJRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1464214.png)
![methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate](/img/structure/B1464215.png)

![(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1464218.png)


![2-[(4-Fluorobenzyl)amino]-3-methyl-1-butanol](/img/structure/B1464222.png)

![(3S,7R,8AS)-3-cyclohexyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1464225.png)


![(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione](/img/structure/B1464233.png)
